4-Ethylthioanisole
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Overview
Description
4-Ethylthioanisole is an organic compound known for its distinctive odor, often described as garlic-like. It is a colorless liquid with the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol . This compound is widely used in the synthesis of fragrances and flavors, playing a crucial role in the production of various food and cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylthioanisole can be synthesized through the methylation of thiophenol. The reaction involves the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylthioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using alkyl halides in the presence of a strong base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or dimethyldioxirane in dichloromethane.
Substitution: Alkyl halides in the presence of sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Methyl phenyl sulfoxide and methyl phenyl sulfone.
Substitution: Various alkyl or aryl thioethers depending on the substituent used.
Scientific Research Applications
4-Ethylthioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of 4-Ethylthioanisole primarily involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, leading to the formation of sulfoxides and sulfones. These reactions are crucial in modifying the chemical properties of the compound and its derivatives .
Comparison with Similar Compounds
Thioanisole: Similar to 4-Ethylthioanisole but lacks the ethyl group.
Methyl phenyl sulfide: Another sulfur-containing compound with similar chemical properties but different applications.
Uniqueness: this compound is unique due to its ethyl group, which provides distinct chemical properties and reactivity compared to other sulfur-containing compounds. This makes it particularly valuable in specific industrial applications where its unique odor and reactivity are desired .
Properties
IUPAC Name |
1-ethyl-4-methylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETCYASWPLGPGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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